molecular formula C6H13NO5 B12067901 3-Hydroxy-2-(hydroxymethyl)-2-[hydroxymethyl(methyl)amino]propanoic acid

3-Hydroxy-2-(hydroxymethyl)-2-[hydroxymethyl(methyl)amino]propanoic acid

Cat. No.: B12067901
M. Wt: 179.17 g/mol
InChI Key: LOTVQXNRIAEYCG-UHFFFAOYSA-N
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Description

The compound 3-Hydroxy-2-(hydroxymethyl)-2-[hydroxymethyl(methyl)amino]propanoic acid features a unique structure with multiple functional groups:

  • Carboxylic acid backbone: Provides acidity and reactivity.
  • Hydroxymethyl groups (-CH₂OH): Enhance hydrophilicity and hydrogen-bonding capacity.
  • Hydroxymethyl(methyl)amino group (-N(CH₃)(CH₂OH)): Introduces tertiary amine functionality, enabling chelation or pH-dependent interactions.

Structural analogs and derivatives, however, are well-documented.

Properties

Molecular Formula

C6H13NO5

Molecular Weight

179.17 g/mol

IUPAC Name

3-hydroxy-2-(hydroxymethyl)-2-[hydroxymethyl(methyl)amino]propanoic acid

InChI

InChI=1S/C6H13NO5/c1-7(4-10)6(2-8,3-9)5(11)12/h8-10H,2-4H2,1H3,(H,11,12)

InChI Key

LOTVQXNRIAEYCG-UHFFFAOYSA-N

Canonical SMILES

CN(CO)C(CO)(CO)C(=O)O

Origin of Product

United States

Biological Activity

3-Hydroxy-2-(hydroxymethyl)-2-[hydroxymethyl(methyl)amino]propanoic acid, also known by its CAS number 4767-03-7, is a compound with notable biological activities. This article provides a detailed overview of the compound's biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₅H₁₀O₄
  • Molecular Weight : 134.13 g/mol
  • CAS Number : 4767-03-7
  • Structure : The compound features multiple hydroxymethyl groups and an amino group, contributing to its solubility and biological interactions.

Antioxidant Properties

Research indicates that 3-Hydroxy-2-(hydroxymethyl)-2-[hydroxymethyl(methyl)amino]propanoic acid exhibits significant antioxidant activity. In vitro assays such as the DPPH radical scavenging assay have demonstrated that this compound can effectively neutralize free radicals, thereby protecting cells from oxidative stress. This property is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Anticancer Effects

The compound has shown promising results in anticancer studies. A study utilizing A549 non-small cell lung cancer (NSCLC) cells demonstrated that derivatives of 3-Hydroxy-2-(hydroxymethyl)-2-[hydroxymethyl(methyl)amino]propanoic acid significantly reduced cell viability and migration. Specifically, certain derivatives were able to decrease A549 cell viability by up to 50%, indicating strong cytotoxic effects against cancer cells while sparing normal cells like Vero cells .

Antimicrobial Activity

In addition to its antioxidant and anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary studies suggest that it exhibits inhibitory effects against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate effective antibacterial properties that could be harnessed in developing new antimicrobial agents .

The biological activity of 3-Hydroxy-2-(hydroxymethyl)-2-[hydroxymethyl(methyl)amino]propanoic acid is attributed to its ability to interact with cellular pathways involved in oxidative stress response and apoptosis. The presence of hydroxymethyl groups enhances the compound's ability to form hydrogen bonds with biological macromolecules, facilitating its interaction with cellular targets.

Case Studies

  • Antioxidant Activity Study : In a controlled experiment, the antioxidant capacity of the compound was compared with ascorbic acid and butylated hydroxytoluene (BHT). The results indicated that while ascorbic acid had the highest activity, the tested derivatives showed comparable effectiveness in scavenging DPPH radicals .
  • Cytotoxicity in Cancer Cells : A recent study reported that derivative compounds reduced A549 cell viability significantly more than standard chemotherapeutics like doxorubicin and cisplatin. This suggests potential for these derivatives in cancer therapy .

Data Summary Table

PropertyValue/Observation
Molecular Weight134.13 g/mol
Antioxidant ActivityEffective DPPH scavenging
Anticancer ActivityUp to 50% reduction in A549 viability
Antimicrobial ActivityEffective against various bacterial strains
SolubilityHighly soluble

Comparison with Similar Compounds

3-Hydroxy-2-(hydroxymethyl)-2-methylpropanoic Acid (Dimethylolpropionic Acid, DMPA)

  • CAS : 4767-03-7
  • Molecular Formula : C₅H₁₀O₄
  • Molecular Weight : 134.13 g/mol
  • Functional Groups : Two hydroxymethyl (-CH₂OH), one methyl (-CH₃), and one carboxylic acid (-COOH) group.
  • Key Properties :
    • High solubility in water due to polar groups.
    • Stable under standard conditions but decomposes upon exposure to strong oxidizers or bases .
  • Applications :
    • Widely used in polyurethane dispersions , water-soluble polymers, and coatings due to its bifunctional reactivity .

Comparison with Target Compound :

  • DMPA lacks the hydroxymethyl(methyl)amino group, limiting its ability to participate in amine-specific reactions (e.g., coordination chemistry or enzyme inhibition).
  • The absence of a tertiary amine reduces its pH buffering capacity compared to the target compound.

3-Hydroxy-2-(hydroxymethyl)propanoic Acid

  • CAS : 68516-39-2
  • Molecular Formula : C₄H₈O₄
  • Molecular Weight : 120.10 g/mol
  • Functional Groups : One hydroxymethyl (-CH₂OH), one hydroxyl (-OH), and one carboxylic acid (-COOH).
  • Key Properties :
    • Simpler structure than DMPA, with fewer substituents.
    • Likely less thermally stable due to fewer stabilizing methyl groups.

Comparison with Target Compound :

  • Primarily serves as a precursor in organic synthesis rather than in industrial applications .

3-Hydroxy-2-(methylamino)propanoic Acid

  • Molecular Formula: C₄H₉NO₃
  • Functional Groups: Methylamino (-NHCH₃), hydroxyl (-OH), and carboxylic acid (-COOH).
  • Key Properties: Amino group enables participation in peptide bonds or enzyme interactions. Found in studies of amino acid derivatives and metabolic pathways .

Comparison with Target Compound :

  • The methylamino group is present but lacks the hydroxymethyl substitution seen in the target compound’s tertiary amine.
  • This difference reduces its ability to form hydrogen bonds or coordinate with metal ions.

3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic Acid

  • CAS : 306975-56-4 (polymer derivative)
  • Molecular Formula : C₄H₅F₃O₃
  • Molecular Weight : 158.08 g/mol
  • Functional Groups : Trifluoromethyl (-CF₃), hydroxyl (-OH), and carboxylic acid (-COOH).
  • Key Properties :
    • High acidity due to electron-withdrawing -CF₃ group.
    • Used in fluorinated polymers and specialty chemicals .

Comparison with Target Compound :

  • Fluorination drastically alters electronic properties, increasing stability and resistance to degradation.
  • The absence of amino or hydroxymethyl groups limits its utility in biological systems.

Methyl 3-Hydroxy-2-(hydroxymethyl)-2-methylpropanoate

  • CAS : 17872-55-8
  • Molecular Formula : C₆H₁₂O₄
  • Molecular Weight : 148.16 g/mol
  • Functional Groups : Ester (-COOCH₃), hydroxymethyl (-CH₂OH), and methyl (-CH₃).
  • Key Properties: Esterification reduces acidity compared to carboxylic acid analogs. Used as a monomer in biodegradable polymers .

Comparison with Target Compound :

  • The ester group decreases water solubility and reactivity toward nucleophiles.
  • Lacks the amino functionality critical for biochemical interactions.

Research Implications and Gaps

  • Target Compound: Limited direct data exist on its synthesis or applications.
  • DMPA : Well-characterized industrial uses highlight the importance of hydroxymethyl and carboxylic acid groups in polymer chemistry.
  • Fluorinated Analogs : Demonstrate how electron-withdrawing groups can enhance stability but reduce biocompatibility.

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